molecular formula C13H19NO B13708585 cis-2-Benzylamino-cyclohexanol CAS No. 40571-87-7

cis-2-Benzylamino-cyclohexanol

Cat. No.: B13708585
CAS No.: 40571-87-7
M. Wt: 205.30 g/mol
InChI Key: NJNCYFUGUYIMEQ-OLZOCXBDSA-N
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Description

cis-2-Benzylamino-cyclohexanol: is an organic compound with the molecular formula C₁₃H₁₉NO. It is a cyclohexanol derivative where the amino group is substituted with a benzyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Benzylamino-cyclohexanol typically involves the reduction of the corresponding ketone or the reductive amination of cyclohexanone with benzylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Benzylamino-cyclohexanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry: cis-2-Benzylamino-cyclohexanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound is used to study the effects of cyclohexanol derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.

Medicine: While not directly used as a therapeutic agent, this compound is valuable in medicinal chemistry for the development of new drugs. It helps in understanding the structure-activity relationship of cyclohexanol derivatives.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of cis-2-Benzylamino-cyclohexanol involves its interaction with specific molecular targets. The benzylamino group allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • cis-2-Aminomethyl-cyclohexanol
  • cis-2-Aminomethyl-1-methyl-cyclohexanol
  • cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol

Comparison: cis-2-Benzylamino-cyclohexanol is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and reactivity, making it a valuable compound in research and industrial applications.

Properties

CAS No.

40571-87-7

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(1S,2R)-2-(benzylamino)cyclohexan-1-ol

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13+/m1/s1

InChI Key

NJNCYFUGUYIMEQ-OLZOCXBDSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)NCC2=CC=CC=C2)O

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O

Origin of Product

United States

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